
5-Hydroxy-2-tetralone
Übersicht
Beschreibung
5-Hydroxy-2-tetralone is a chemical compound with the molecular formula C10H10O2 . It is used as a metabolite of Levobunolol and d-Bunolol . It is also used as a reagent for the determination of hexoses and oligosaccharides by a fluorescence technique .
Synthesis Analysis
The synthesis of 5-Hydroxy-2-tetralone involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride, in the presence of an acidic catalyst . The triacetoxy derivatives are hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions . The latter, without isolation, are then oxidized to the desired hydroxyquinone compounds .Molecular Structure Analysis
The molecular weight of 5-Hydroxy-2-tetralone is 162.185 Da . The IUPAC Standard InChI is InChI=1S/C10H10O2/c11-9-5-1-3-7-8 (9)4-2-6-10 (7)12/h1,3,5,11H,2,4,6H2 .Chemical Reactions Analysis
5-Hydroxy-2-tetralone has been used in the synthesis of anti-depressant molecules via metal-catalyzed reactions . It has also been used in the synthesis of Sch 53825, a potential anti-HIV agent .Physical And Chemical Properties Analysis
5-Hydroxy-2-tetralone is a light yellow to beige or pinkish crystalline substance . Its melting point is 206-209 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Metabolite Analysis
5-Hydroxy-2-tetralone is used as a metabolite of certain pharmaceutical compounds such as Levobunolol and d-Bunolol. Metabolite analysis is crucial for understanding drug metabolism and its implications on efficacy and safety .
Fluorescence Technique Reagent
This compound serves as a reagent for the determination of hexoses and oligosaccharides using fluorescence techniques. This application is significant in biochemistry for enzyme activity studies and carbohydrate analysis .
Glycosphingolipid Analysis
It is also employed in a microdetection system for glycosphingolipid analysis, where it acts as the fluorescent labeling reagent. This is particularly useful in the study of cell membrane components and cell signaling molecules .
Therapeutic Compound Synthesis
Tetralone derivatives, which include 5-Hydroxy-2-tetralone, are used as building blocks in the synthesis of therapeutically functional compounds. These include antibiotics, antidepressants, acetylcholinesterase inhibitors for treating Alzheimer’s disease, and antitumor alkaloids .
Potential Therapeutic Applications
The tetralone moiety has been studied against various targets such as viral infections, bacterial infections, cancer, malaria, and neurological disorders like Parkinson’s and Alzheimer’s diseases .
Wirkmechanismus
Mode of Action
It’s known that the compound can be used in the synthesis of various derivatives , which suggests that it may interact with its targets through chemical reactions to induce changes.
Biochemical Pathways
It’s known that the compound can be used in the synthesis of various derivatives , which could potentially affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Given its use in the synthesis of various derivatives , it’s likely that the compound could have a range of potential effects depending on the specific targets and pathways involved.
Zukünftige Richtungen
Hydroxyquinones, which include 5-Hydroxy-2-tetralone, are a very interesting class of quinoid compounds. A great number of hydroxyquinones are found in nature and the majority of them exhibit unique biological activity . Therefore, the future directions of 5-Hydroxy-2-tetralone could involve further exploration of its potential biological activities and applications in various fields.
Eigenschaften
IUPAC Name |
5-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,12H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOWVZSMEMISBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408361 | |
| Record name | 5-Hydroxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35697-10-0 | |
| Record name | 5-Hydroxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


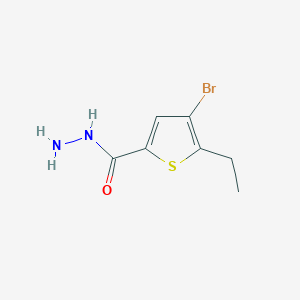
![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)
![1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B1335802.png)
![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)
![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)
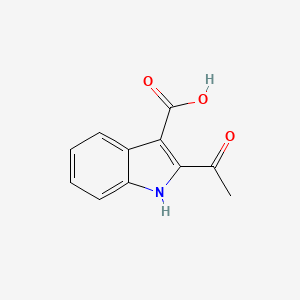
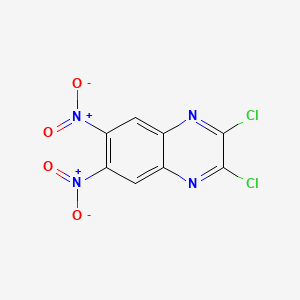

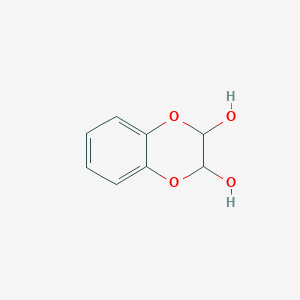
![2-[4-(Trifluoromethoxy)phenyl]propanedial](/img/structure/B1335825.png)
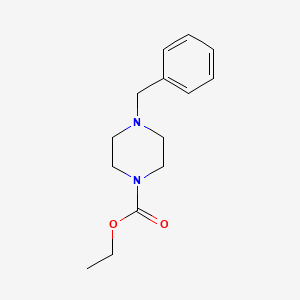
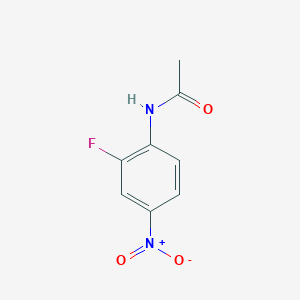
acetate](/img/structure/B1335835.png)